Potassium 6-methyl-2-oxidanidyl-2-oxidanylidene-1-oxa-2$l^{6}-thia-3-azacyclohexa-2,5-dien-4-one

Description

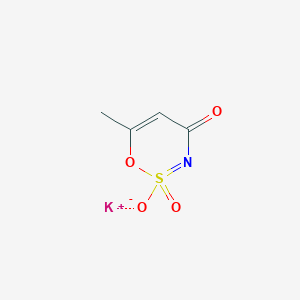

It is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, with a molecular formula of C4H4KNO4S and a molecular weight of 201.24 g/mol . This compound is approximately 200 times sweeter than sucrose and is commonly used in various food and beverage products due to its stability under heat and acidic conditions .

Properties

Molecular Formula |

C4H4KNO4S |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

potassium;6-methyl-2-oxido-2-oxo-1-oxa-2λ6-thia-3-azacyclohexa-2,5-dien-4-one |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6,7,8);/q;+1/p-1 |

InChI Key |

JLEKLYQXZHJOTQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=O)N=S(=O)(O1)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

The preparation of potassium acesulfame involves several steps:

Amination Reaction: Triethylamine is added to a sulfamic acid solution to generate ammonium sulfamate.

Acylation Reaction: Diketene is added to the ammonium sulfamate solution, and the reaction is catalyzed by a solid super acidic catalyst to form an intermediate solution.

Sulfonation Cyclization: Sulfur trioxide is dissolved in a solvent to form a cyclizing agent solution, which is then added to the intermediate solution to carry out sulfonation cyclization.

Hydrolysis: A hydrolytic agent is added to the cyclization product solution to obtain a hydrolysis product solution.

Final Product Formation: Potassium hydroxide solution is added to the organic phase of the hydrolysate solution to obtain potassium acesulfame.

Chemical Reactions Analysis

Potassium acesulfame undergoes various chemical reactions:

Oxidation and Reduction: It is stable under oxidative and reductive conditions, making it suitable for use in food products that require a long shelf life.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Degradation: Under high temperatures, it can degrade to acetoacetamide, which is toxic in high doses.

Scientific Research Applications

Potassium acesulfame has a wide range of scientific research applications:

Chemistry: It is used as a standard in analytical chemistry for the quantification of sweeteners in various products.

Biology: Studies have shown that it can influence the gut microbiota, potentially affecting gut health.

Medicine: It is used in pharmaceutical formulations to improve the palatability of medications.

Industry: It is widely used in the food and beverage industry as a non-caloric sweetener.

Mechanism of Action

The mechanism of action of potassium acesulfame involves its interaction with sweet taste receptors on the tongue. It binds to the T1R2/T1R3 sweet taste receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness . Additionally, it can modulate the composition and function of the gut microbiota, although the exact mechanism is not fully understood .

Comparison with Similar Compounds

Potassium acesulfame is often compared with other artificial sweeteners such as aspartame, saccharin, and sucralose:

Aspartame: Similar in sweetness but less stable under heat.

Saccharin: Has a slightly bitter aftertaste, which potassium acesulfame can mask.

Sucralose: More stable than aspartame but less sweet than potassium acesulfame.

Potassium acesulfame is unique due to its high sweetness, stability under various conditions, and ability to blend well with other sweeteners to achieve a more sucrose-like taste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.